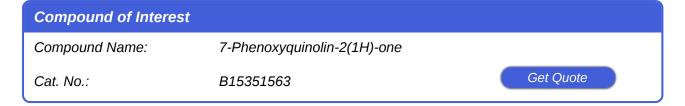


# Spectroscopic and Synthetic Profile of 7-Phenoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **7-Phenoxyquinolin-2(1H)-one**. While direct experimental data for this specific compound is not readily available in the cited literature, this guide extrapolates expected spectroscopic values based on structurally similar quinolin-2(1H)-one derivatives. The methodologies provided are standard protocols for the characterization of such heterocyclic compounds.

## **Spectroscopic Data**

The following tables summarize the expected quantitative spectroscopic data for **7- Phenoxyquinolin-2(1H)-one**. These values are estimations derived from the analysis of related compounds and should be confirmed by experimental data.

## Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11.8	S	-	N-H
~7.9	d	~9.5	H-4
~7.8	d	~8.5	H-5
~7.4-7.5	m	-	Phenyl H (ortho)
~7.2	t	~7.5	Phenyl H (meta)
~7.1	t	~7.3	Phenyl H (para)
~6.9	dd	~8.5, ~2.0	H-6
~6.8	d	~2.0	H-8
~6.5	d	~9.5	H-3

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Assignment
~162.5	C-2
~157.0	C-7
~156.0	Phenyl C (ipso)
~141.0	C-8a
~140.0	C-4
~130.0	Phenyl C (meta)
~129.0	C-5
~124.0	Phenyl C (para)
~122.0	C-4a
~120.0	Phenyl C (ortho)
~118.0	C-6
~116.0	C-3
~105.0	C-8

**Table 3: Predicted Mass Spectrometry Data** 

Ion	m/z (calculated)
[M+H]+	238.0863
[M+Na] <sup>+</sup>	260.0682

Table 4: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm <sup>-1</sup> )	Assignment
~3100-2900	N-H stretch
~1660	C=O stretch (amide)
~1600, ~1500, ~1450	C=C stretch (aromatic)
~1240	C-O-C stretch (aryl ether)

## **Experimental Protocols**

The following are detailed methodologies for the key experiments that would be used to obtain the spectroscopic data for **7-Phenoxyquinolin-2(1H)-one**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Tetramethylsilane (TMS) is used as an internal standard.

### <sup>1</sup>H NMR Acquisition:

- The sample is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse <sup>1</sup>H NMR experiment is performed.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Data is processed with Fourier transformation, phase correction, and baseline correction.

#### <sup>13</sup>C NMR Acquisition:

• A proton-decoupled <sup>13</sup>C NMR experiment is performed.



- Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to improve the signal-to-noise ratio.
- Data processing is similar to that for ¹H NMR.

### Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low  $\mu$ g/mL or ng/mL range.

#### Data Acquisition:

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- The mass spectrometer is operated in positive ion mode.
- The full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).
- The exact mass of the molecular ion is determined to confirm the elemental composition.

### Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

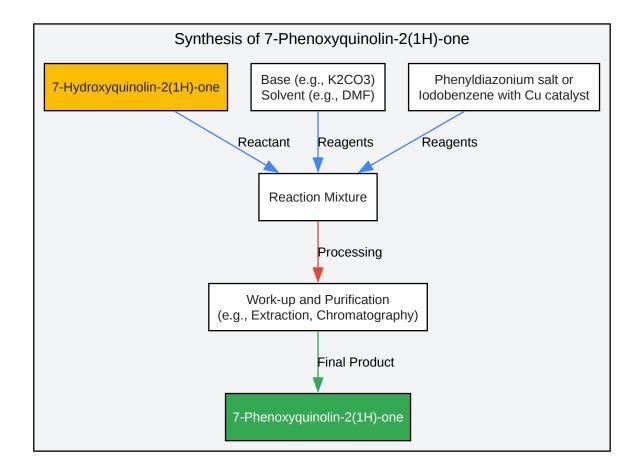
- A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.



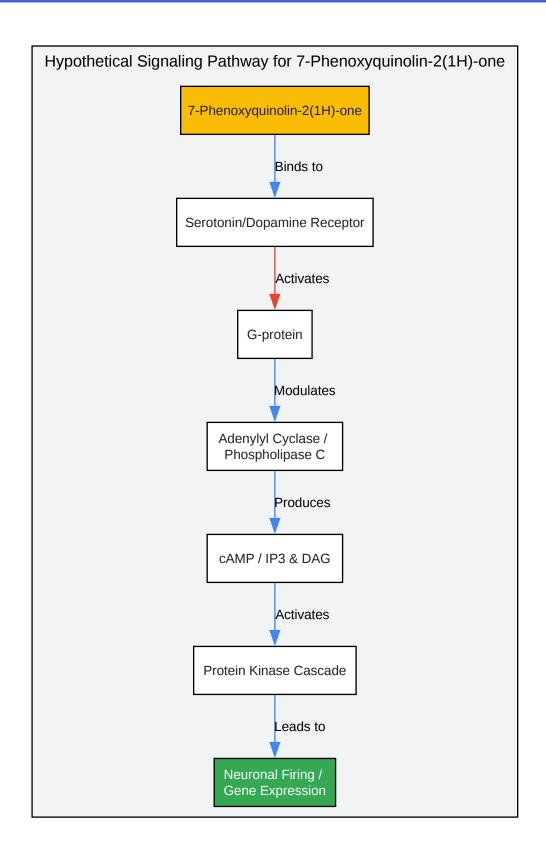
## **Mandatory Visualization**

The following diagram illustrates a plausible synthetic workflow for **7-Phenoxyquinolin-2(1H)-one**, starting from the known precursor **7-hydroxyquinolin-2(1H)-one**.









Click to download full resolution via product page



 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 7-Phenoxyquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15351563#spectroscopic-data-nmr-ir-mass-of-7-phenoxyquinolin-2-1h-one]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com